![molecular formula C21H19N3O4 B416398 2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 332150-54-6](/img/structure/B416398.png)
2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
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Overview
Description
This compound is a derivative of phthalimide . It has been studied for its potential as an acetylcholinesterase inhibitor, which could make it useful in the treatment of Alzheimer’s disease .
Synthesis Analysis
The compound is synthesized via the Gabriel protocol, followed by an amidation reaction using various benzoic acid derivatives .Chemical Reactions Analysis
The compound has been evaluated for its acetylcholinesterase inhibitory activity. Electron withdrawing groups (Cl, F) at position 3 and an electron donating group (methoxy) at position 4 of the phenyl ring enhanced the acetylcholinesterase inhibitory activity .Scientific Research Applications
Pharmaceutical Synthesis
Isoindoline-1,3-dione derivatives, including “2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione”, have gained significant attention for their potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of these derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
These compounds have also been explored for their potential use as herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
Isoindoline-1,3-dione derivatives are used in the synthesis of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties.
Polymer Additives
These compounds have potential applications as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.
Organic Synthesis
Isoindoline-1,3-dione derivatives are used in organic synthesis . They can participate in various chemical reactions, making them valuable tools in the synthesis of complex organic molecules.
Photochromic Materials
These compounds have potential applications in the development of photochromic materials . These are materials that change color in response to light, and isoindoline-1,3-dione derivatives could play a key role in these transformations.
Dopamine Receptor Modulation
Some isoindoline-1,3-dione derivatives have shown potential in modulating the dopamine receptor D2 . This suggests potential applications as antipsychotic agents .
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation by some isoindoline-1,3-dione derivatives indicates a potential capacity in the treatment of Alzheimer’s disease .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-18(14-24-20(27)16-8-4-5-9-17(16)21(24)28)22-10-12-23(13-11-22)19(26)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWDUZHTHYUSER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione |
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